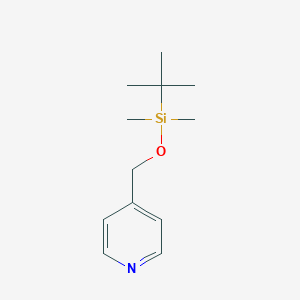![molecular formula C13H9N5O B028527 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine CAS No. 104615-28-3](/img/structure/B28527.png)
2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is a member of the quinazolinone family and has been found to possess a range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine are varied. This compound has been found to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. It has also been shown to have antitumor effects, which may be due to its ability to inhibit the activity of topoisomerase II.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine in lab experiments include its ability to selectively target certain enzymes and receptors in the body, as well as its broad range of biological activities. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are numerous future directions for research on 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine. One potential area of research is the development of new synthetic methods for producing this compound. Another area of research is the investigation of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential toxicity.
Métodos De Síntesis
The synthesis of 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine can be achieved through a number of different methods. One commonly used method involves the reaction of 2-aminobenzonitrile with furfurylamine in the presence of a catalyst such as copper(II) chloride. The resulting intermediate is then reacted with sodium azide and triethylorthoformate to yield the final product.
Aplicaciones Científicas De Investigación
The potential applications of 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine in scientific research are numerous. This compound has been found to possess a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
Propiedades
Número CAS |
104615-28-3 |
|---|---|
Nombre del producto |
2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine |
Fórmula molecular |
C13H9N5O |
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
InChI |
InChI=1S/C13H9N5O/c14-13-15-9-5-2-1-4-8(9)12-16-11(17-18(12)13)10-6-3-7-19-10/h1-7H,(H2,14,15) |
Clave InChI |
WTQTWLIUVOLCCQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)N)C4=CC=CO4 |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)N)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



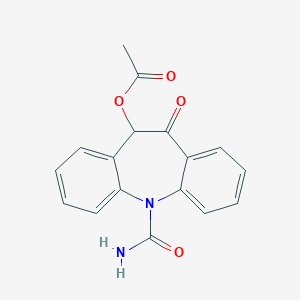
![10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B28445.png)
![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)
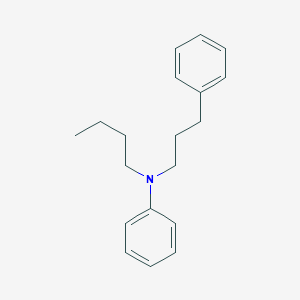
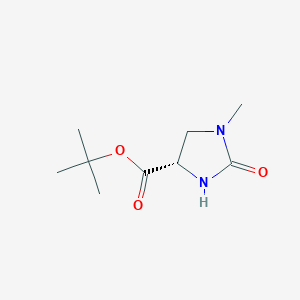
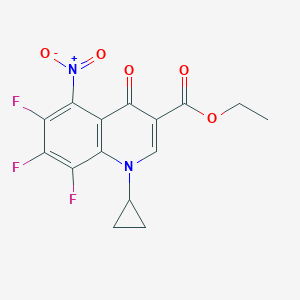
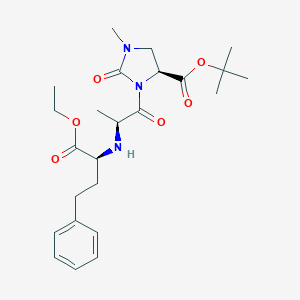
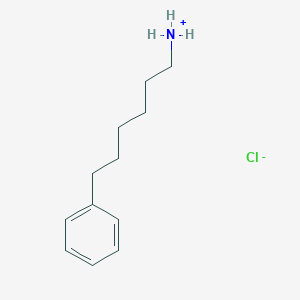
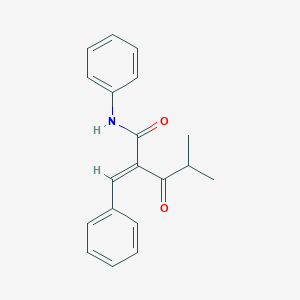
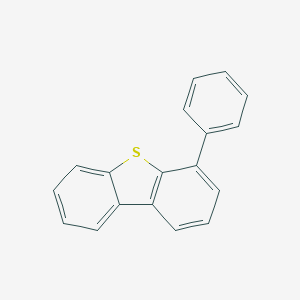
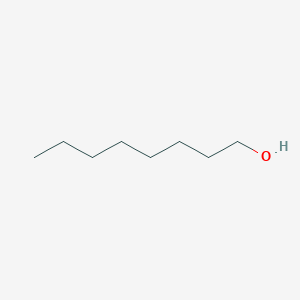

![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)
